Methyl 3-chloro-4-(propyloxy)benzoate
Description
Methyl 3-chloro-4-(propyloxy)benzoate is a substituted benzoate ester characterized by a methyl ester group, a chlorine atom at the meta position (C3), and a propyloxy (n-propoxy) substituent at the para position (C4) of the benzene ring. This compound is structurally related to alkyl benzoates, which are widely used in pharmaceuticals, agrochemicals, and cosmetics due to their solubility profiles and stability .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 3-chloro-4-propoxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
LLSAHMRBKPHTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents significantly influence the physical, chemical, and biological properties of benzoate esters. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Position: Chlorine at C3 (meta) in the target compound vs. The para-propoxy group in the target compound introduces a bulky alkoxy chain, which may increase lipophilicity compared to smaller substituents (e.g., methoxy) .
Functional Group Effects :
- Hydroxyl groups (e.g., in methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate) enhance polarity and hydrogen-bonding capacity, improving water solubility but reducing stability under acidic conditions .
- Chlorine atoms (electron-withdrawing) deactivate the benzene ring, directing electrophilic substitutions to specific positions, while alkoxy groups (electron-donating) activate the ring .
Physicochemical Properties
- Lipophilicity: The n-propoxy group likely increases logP (octanol-water partition coefficient) compared to methyl or ethyl benzoates, aligning with trends observed in alkyl benzoates (e.g., butyl benzoate > propyl > ethyl > methyl) .
- Solubility : Chlorine and propoxy substituents reduce water solubility relative to hydroxylated analogs (e.g., methyl 2,4-dihydroxy-6-methyl benzoate) .
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